molecular formula C13H8Cl2N2O3 B5733195 N-(2,4-dichlorophenyl)-4-nitrobenzamide CAS No. 10282-60-7

N-(2,4-dichlorophenyl)-4-nitrobenzamide

Cat. No.: B5733195
CAS No.: 10282-60-7
M. Wt: 311.12 g/mol
InChI Key: PTDQYTKRROYGCL-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4-nitrobenzamide: is an organic compound characterized by the presence of a benzamide group substituted with 2,4-dichlorophenyl and 4-nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-4-nitrobenzamide typically involves the reaction of 2,4-dichloroaniline with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or dimethylformamide (DMF)

    Reaction Time: 2-4 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce waste by optimizing the reaction conditions such as temperature, flow rate, and residence time .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dichlorophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

    Substitution: Sodium methoxide, methanol

Major Products Formed:

    Reduction: N-(2,4-dichlorophenyl)-4-aminobenzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2,4-dichlorophenyl)-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the dichlorophenyl moiety play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • N-(2,4-dichlorophenyl)-2-nitrobenzamide
  • N-(2,6-dichlorophenyl)-4-nitrobenzamide
  • N-(2,4-dichlorophenyl)-4-aminobenzamide

Comparison: N-(2,4-dichlorophenyl)-4-nitrobenzamide is unique due to the specific positioning of the nitro and dichlorophenyl groups, which influence its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-3-6-12(11(15)7-9)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDQYTKRROYGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277772
Record name N-(2,4-Dichlorophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10282-60-7
Record name N-(2,4-Dichlorophenyl)-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10282-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dichlorophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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